Product packaging for Dibutyl 2-mercaptosuccinate(Cat. No.:CAS No. 7529-08-0)

Dibutyl 2-mercaptosuccinate

Cat. No.: B8764110
CAS No.: 7529-08-0
M. Wt: 262.37 g/mol
InChI Key: CEAVWKAXWLZMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyl 2-mercaptosuccinate (CAS 7529-08-0) is an organosulfur compound characterized by a succinic acid backbone esterified with two butyl groups and a critical thiol (-SH) group at the C2 position. This unique structure makes it a valuable reagent for scientific research, particularly as a powerful enhancer in pharmaceutical applications. Its thiol groups confer excellent mucoadhesive properties and significantly improve permeation in drug formulations. Research demonstrates its exceptional capability to increase oral bioavailability; for instance, formulations using thiolated polymers have shown a 12.5-fold improvement in bioavailability compared to control aqueous solutions . Beyond drug delivery, this compound plays a vital role in nanotechnology and materials science. It acts as an effective stabilizing agent and capping ligand in the synthesis of quantum dots and metal nanoparticles like silver and gold, which are crucial for bioimaging and antimicrobial applications . The compound's ability to form self-assembled monolayers on substrates enhances the stability and optical properties of these nanomaterials. Furthermore, its thiol group allows for surface modification in polymers, improving adhesion and biocompatibility for biomedical implants, and it can function as a plasticizer to enhance polymer flexibility . In environmental science, the chelating properties of this compound and its analogs are valuable for heavy metal detoxification and remediation strategies . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4S B8764110 Dibutyl 2-mercaptosuccinate CAS No. 7529-08-0

Properties

CAS No.

7529-08-0

Molecular Formula

C12H22O4S

Molecular Weight

262.37 g/mol

IUPAC Name

dibutyl 2-sulfanylbutanedioate

InChI

InChI=1S/C12H22O4S/c1-3-5-7-15-11(13)9-10(17)12(14)16-8-6-4-2/h10,17H,3-9H2,1-2H3

InChI Key

CEAVWKAXWLZMFB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)S

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Dibutyl 2-mercaptosuccinate is primarily recognized for its role as a drug delivery enhancer. Its thiol groups facilitate improved mucoadhesive properties and permeation enhancement in drug formulations.

Mucoadhesive Drug Delivery Systems

  • Study Findings : Research indicates that cellulose modified with this compound enhances the oral bioavailability of drugs significantly. For instance, in vivo studies demonstrated an increase in the permeability of enoxaparin, a model drug, by 2.4-fold when combined with this compound compared to the drug in buffer alone .
  • Table 1: Oral Bioavailability Comparison
Formulation TypeBioavailability (%)Improvement Factor
Aqueous Solution (Control)0.72-
Cellulose-Dibutyl Mercaptosuccinate8.9812.5

Antimicrobial Properties

This compound has demonstrated antimicrobial activity, particularly when used in conjunction with metal nanoparticles like silver and gold. These combinations enhance the efficacy of antimicrobial agents through synergistic effects .

Nanotechnology Applications

The compound plays a vital role in nanotechnology, particularly in the synthesis and stabilization of nanoparticles.

Quantum Dots and Nanocrystals

This compound serves as a stabilizing agent for quantum dots, which are crucial in bioimaging and photonic applications. Its ability to form self-assembled monolayers on gold or silver substrates enhances the optical properties of these nanomaterials .

Case Study: Quantum Dot Stability

  • A study highlighted that quantum dots stabilized with this compound exhibited improved stability and biocompatibility compared to those without thiol modification. This stability is essential for their application in biological imaging techniques.

Material Science Applications

In material science, this compound is utilized for surface modification and enhancing polymer properties.

Surface Modification

The compound can modify surfaces to improve adhesion and compatibility with biological tissues or other materials. This property is particularly beneficial in biomedical implants where biocompatibility is critical.

Polymer Blends

This compound is used as a plasticizer in polymer formulations, improving flexibility and processing characteristics. It can be blended with other polymers to enhance mechanical properties while maintaining desired performance characteristics .

Environmental Applications

The compound's ability to chelate heavy metals makes it valuable in environmental remediation efforts.

Heavy Metal Detoxification

Research has shown that this compound can effectively bind heavy metals, facilitating their removal from contaminated environments . This property is leveraged in developing eco-friendly remediation strategies.

Comparison with Similar Compounds

Dibutyl Phthalate (DBP)

  • Structure : Ortho-benzenedicarboxylic acid dibutyl ester .
  • Physical Properties: Boiling point: 340°C; Density: 1.042–1.049 g/cm³; Log Kow (octanol-water partition coefficient): 4.72–4.88 . High volatility and persistence in environmental matrices .
  • Applications : Plasticizer in polymers, solvent in cosmetics .

Dibutyl Sebacate (DBS)

  • Structure : Decanedioic acid dibutyl ester .
  • Physical Properties :
    • Boiling point: 344°C; Log Kow: 7.2–8.1; Lower volatility compared to DBP .
  • Environmental Fate : Low concern for bioaccumulation (BCF < 100) and rapid biodegradation in aquatic systems .
  • Toxicity : Demonstrates low acute and chronic aquatic toxicity, leading to its designation as a low-priority substance by the EPA .

Key Comparison (Dibutyl Esters) :

Property Dibutyl 2-Mercaptosuccinate (Inferred) Dibutyl Phthalate Dibutyl Sebacate
Functional Group -SH, ester Ester Ester
Log Kow Likely >5 (due to butyl groups) 4.72–4.88 7.2–8.1
Environmental Concern Moderate (potential S-H reactivity) High (PBT profile) Low

Functional Group Analogs: Succinate Derivatives

Dimethyl 2-Oxosuccinate

  • Structure : Oxo group at C2, methyl esters .
  • Physical Properties : Molecular weight 160.12 g/mol; water-soluble due to polar carbonyl group .
  • Safety : Causes eye/skin irritation; requires stringent handling protocols .

Dimethyl 2-Bromosuccinate

  • Structure : Bromine substituent at C2, methyl esters .
  • Reactivity : Bromine enhances electrophilicity, making it reactive in nucleophilic substitutions .

Key Comparison (Succinate Derivatives) :

Property This compound (Inferred) Dimethyl 2-Oxosuccinate Dimethyl 2-Bromosuccinate
Substituent -SH =O -Br
Reactivity Thiol-disulfide exchange Electrophilic carbonyl Nucleophilic substitution
Solubility Low (lipophilic butyl esters) High (polar groups) Moderate

Phosphorus-Containing Analogs

Dibutyl Hydrogen Phosphonate

  • Structure : Phosphonate ester with butyl groups .
  • Applications : Flame retardant, lubricant additive .
  • Environmental Impact: Limited data, but phosphonates generally exhibit moderate persistence .

Zirconium Nitrate Dibutyl Phosphate

  • Structure : Phosphate ester complexed with zirconium .
  • Behavior : Forms insoluble complexes in organic solvents, impacting industrial processes .

Key Insight : this compound’s sulfur moiety may confer distinct redox activity compared to phosphorus analogs, influencing applications in catalysis or material science.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Dibutyl 2-mercaptosuccinate, and how can purity and yield be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves esterification of 2-mercaptosuccinic acid with butanol under acid catalysis. To optimize yield, control reaction temperature (60–80°C) and use excess butanol to drive esterification to completion. Purity can be enhanced via vacuum distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using 1^1H NMR (e.g., thiol proton at δ 1.5–1.7 ppm) and HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Key techniques include:

  • NMR : Verify ester and thiol functional groups; compare with literature spectra for known derivatives.
  • FTIR : Confirm C=O (1730–1750 cm1^{-1}) and S-H (2550–2600 cm1^{-1}) stretches.
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]+^+ at m/z 249.1.
    If spectral discrepancies arise (e.g., unexpected peaks in 13^13C NMR), cross-validate with alternative methods like X-ray crystallography or repeat synthesis with stricter anhydrous conditions .

Q. How should researchers design a controlled study to assess this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours). Use Arrhenius kinetics to model stability. Include triplicate samples and a negative control (e.g., inert solvent) to isolate environmental effects .

Advanced Research Questions

Q. How can contradictory literature data on this compound’s reactivity with thiol-specific probes be reconciled?

  • Methodological Answer : Discrepancies may arise from competing side reactions (e.g., disulfide formation). Design experiments to:

  • Quantify free thiols using Ellman’s assay (λ = 412 nm) under inert atmospheres.
  • Compare reactivity in aprotic vs. protic solvents (e.g., DMF vs. ethanol).
  • Use computational modeling (DFT) to predict thermodynamic favorability of competing pathways. Publish raw kinetic data in supplementary materials to enable cross-study validation .

Q. What experimental frameworks are recommended for studying the metabolic fate of this compound in microbial systems?

  • Methodological Answer : Use isotope tracing (e.g., 13^{13}C-labeled compound) in Advenella mimigardefordensis cultures (see growth curves in ). Collect samples at log and stationary phases for LC-MS metabolomics. Pair with proteomic analysis to identify enzymes (e.g., thioesterases) involved in degradation. Normalize data to biomass (OD600_{600}) and include abiotic controls .

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